Positional Isomerism: 2-Fluoro vs. 4-Fluoro Physicochemical Comparison
The 2-fluoro (ortho) isomer (CAS 618382-82-4) and the 4-fluoro (para) isomer (CAS 618382-80-2) share identical molecular formula, computed LogP (3.44), and PSA (83.36 Ų) . However, the 4-fluoro isomer has been characterized with a measured melting point of 219–223 °C , whereas no experimental melting point is publicly reported for the 2-fluoro isomer. The predicted boiling point for the 2-fluoro isomer is approximately 498.8 °C, compared to a measured boiling point of 491.7 °C at 760 mmHg for the 4-fluoro isomer . The ortho-fluorine substitution introduces greater steric hindrance around the N1-aryl bond, potentially restricting rotational freedom (3 rotatable bonds vs. 3 for both; identical count but differing rotational barrier).
| Evidence Dimension | Computed LogP, PSA, boiling point |
|---|---|
| Target Compound Data | LogP 3.44; PSA 83.36 Ų; b.p. ~498.8 °C (predicted) |
| Comparator Or Baseline | 4-Fluoro isomer (CAS 618382-80-2): LogP 3.44; PSA 83.36 Ų; b.p. 491.7 °C at 760 mmHg (measured); m.p. 219–223 °C |
| Quantified Difference | Δ b.p. ≈ +7.1 °C (predicted vs. measured); m.p. for 2-fluoro isomer not reported |
| Conditions | Computational prediction (ACD/Labs or similar) vs. experimental measurement |
Why This Matters
The absence of a published melting point for the 2-fluoro isomer indicates limited characterization, making independent analytical verification (e.g., DSC, NMR) critical upon procurement; the 4-fluoro isomer's well-characterized solid-state properties may be advantageous for formulation studies.
